5,5'-(Anthracene-9,10-diyl)diisophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde is an organic compound with the molecular formula C30H18O2 It is characterized by the presence of an anthracene core linked to two isophthalaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde typically involves the reaction of anthracene-9,10-diyl with isophthalaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,5’-(Anthracene-9,10-diyl)diisophthalic acid.
Reduction: 5,5’-(Anthracene-9,10-diyl)diisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde involves its interaction with specific molecular targets and pathways. For example, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to potential biological effects. Additionally, the anthracene core can participate in π-π stacking interactions, which may influence its behavior in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde
Comparison
Compared to similar compounds, 5,5’-(Anthracene-9,10-diyl)diisophthalaldehyde is unique due to the presence of aldehyde groups, which provide additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C30H18O4 |
---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
5-[10-(3,5-diformylphenyl)anthracen-9-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C30H18O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H |
InChI-Schlüssel |
ZEHQCPRVQVICME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.